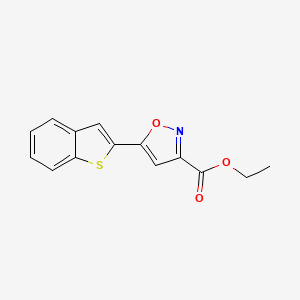

Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(2-benzothienyl)isoxazole-3-carboxylate is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a 2-benzothienyl group and esterified at the 3-position with an ethyl carboxylate.

Preparation Methods

Preparation Methods of Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves a cycloaddition-condensation reaction that constructs the isoxazole ring while introducing the benzothienyl substituent. One commonly reported method is the base-catalyzed cycloaddition of ethyl nitroacetate with appropriate alkynes or related precursors bearing the benzothienyl moiety.

Specific Preparation Method

NaOH-Catalyzed Cycloaddition-Condensation in Aqueous Medium

- Reactants: Ethyl nitroacetate and propargyl benzoate derivatives containing the benzothienyl group.

- Catalyst: Sodium hydroxide (NaOH).

- Solvent: Water.

- Reaction Type: Cycloaddition-condensation leading to isoxazole ring formation.

- Conditions: Mild aqueous conditions, ambient to slightly elevated temperature.

- Outcome: Formation of this compound in good yield.

This method is advantageous due to its environmental friendliness (water as solvent), simplicity, and relatively high yields.

Reaction Analysis and Data Table

| Step | Reactants/Intermediates | Catalyst/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl nitroacetate + propargyl benzoate (benzothienyl derivative) | NaOH, water, mild temperature | Cycloaddition-condensation | 70-85 | Formation of isoxazole ring |

| 2 | Purification | Column chromatography | Isolation of pure product | - | High purity for biological testing |

Mechanistic Insights

The key step involves a [3+2] cycloaddition between the nitroalkane-derived nitrile oxide intermediate (generated in situ from ethyl nitroacetate) and the alkyne moiety of the benzothienyl-substituted propargyl ester. This reaction forms the isoxazole ring with regioselective incorporation of the benzothienyl substituent at the 5-position. The base (NaOH) facilitates deprotonation and nitrile oxide formation.

Research Findings and Applications Related to Preparation

- The aqueous NaOH-catalyzed method is preferred for its environmental compatibility and ease of scale-up.

- The compound's synthesis has been optimized to avoid harsh reagents and conditions, maintaining the integrity of the benzothienyl group.

- The product is typically isolated as a high-purity compound suitable for further biological evaluation.

- Analogous isoxazole carboxylates have been synthesized using oxidative methods (e.g., 2-iodoxybenzoic acid oxidation) and metal-catalyzed cyclizations, which may be adapted for this compound to improve yields or selectivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| NaOH-catalyzed cycloaddition | Ethyl nitroacetate, benzothienyl propargyl ester | Aqueous, mild temperature | Eco-friendly, good yields | Requires careful control of pH |

| Metal-carbene mediated cyclization | Platinum catalysts, propargyl derivatives | Organic solvents, elevated temp | Potential for regioselectivity | Use of expensive metals |

| Oxidative cyclization | 2-Iodoxybenzoic acid, ethyl acetate | Elevated temperature (80 °C) | High yield for related isoxazoles | Limited data on benzothienyl substrates |

Chemical Reactions Analysis

Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, palladium hydrogenation of this compound can lead to the formation of ethyl (Z)-2-amino-4-oxo-2-pentanoate . The presence of two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond, creates competition during the reaction . Common reagents used in these reactions include palladium catalysts, sodium hydroxide, and hydrazine hydrate . Major products formed from these reactions include 5-methylisoxazole derivatives and Z-enaminone derivatives .

Scientific Research Applications

Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate is a chemical compound with a benzothienyl group attached to an isoxazole ring. Its molecular formula is C14H11NO3S, and it has a molecular weight of approximately 273.3070 g/mol. This compound is used in chemical syntheses and research applications because of its properties and potential biological activities.

Scientific Research Applications

This compound is a building block for synthesizing more complex molecules. Applications of this compound can be found in medicinal chemistry as a precursor for developing stem cell differentiating agents.

Biological Activity

this compound is of interest in medicinal chemistry because of its diverse biological activities. It can interact with biological targets, modulating enzymatic and receptor activities. Key mechanisms include:

- Enzyme Inhibition The compound may inhibit enzymes involved in metabolic pathways, which can contribute to anti-inflammatory and anticancer properties.

- Receptor Modulation It can act on neurotransmitter receptors, potentially influencing neurological conditions.

Research suggests therapeutic effects:

- Anticancer Activity Studies have shown it can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects The compound has reduced inflammation markers, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties It may possess antimicrobial activity against pathogens.

Interaction Studies

Interaction studies involving this compound have shown that it may interact with specific receptors involved in neuronal signaling pathways. This could explain its mechanism of action in promoting stem cell differentiation and neuroprotection.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., pyridinyl) reduce yields (e.g., 15% for pyridinyl vs. 85–86% for methoxy/benzoyloxymethyl groups) due to steric hindrance or electronic deactivation .

- Hydrogenation Reactivity: Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate undergoes selective hydrogenation at the isoxazole N–O bond, yielding β-enamino-ketoesters, whereas methylphenyl derivatives are more stable under similar conditions .

- Spectroscopic Trends : Aromatic protons in phenyl-substituted analogs resonate at δ 7.3–8.0 ppm, while hydroxymethyl groups show distinct O–H stretches (~3142 cm⁻¹) in IR .

Physicochemical Properties

Key Insights :

- Melting Points : Aryl-substituted derivatives (e.g., dimethoxyphenyl) exhibit higher melting points (>140°C) compared to aliphatic analogs (e.g., hydroxymethyl), likely due to enhanced crystallinity from π-π stacking .

- Reactivity : Bromoacetyl derivatives (e.g., Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate) are highly reactive toward nucleophilic substitution, enabling further functionalization .

Biological Activity

Ethyl 5-(2-benzothienyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Formula: C12H11N2O3S

Molecular Weight: 249.29 g/mol

IUPAC Name: Ethyl 5-(2-benzothienyl)-1,2-oxazole-3-carboxylate

Structural Representation:

This compound has been shown to interact with various biological targets, leading to modulation of enzymatic and receptor activities. Key mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and anticancer properties .

- Receptor Modulation: It can act on neurotransmitter receptors, potentially influencing neurological conditions.

Therapeutic Potentials

Research indicates that this compound exhibits several promising therapeutic effects:

- Anticancer Activity: Studies have demonstrated its potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects: The compound has shown efficacy in reducing inflammation markers, making it a candidate for treating inflammatory diseases .

- Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial activity against various pathogens .

Case Studies and Experimental Data

-

Anticancer Activity Study:

- Objective: To evaluate the cytotoxic effects on breast cancer cells.

- Methodology: MTT assay was employed to assess cell viability.

- Results: The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against tested cancer cell lines.

- Anti-inflammatory Study:

- Antimicrobial Activity Assessment:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Anti-inflammatory |

| Methyl 5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylate | Structure | Antimicrobial, Enzyme inhibition |

| Ethyl isoxazole-3-carboxylate | Structure | Anti-inflammatory |

The unique benzothienyl substitution in this compound enhances its interaction with biological targets compared to other isoxazole derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-(2-Benzothienyl)isoxazole-3-carboxylate, and how are purity and yield maximized?

- Methodology : The synthesis typically involves cyclocondensation of a substituted benzothienyl precursor with hydroxylamine hydrochloride and ethyl acetoacetate under basic conditions (e.g., sodium ethoxide). Temperature control (60–80°C) and pH optimization (pH 8–10) are critical to minimize byproducts like unreacted intermediates or hydrolysis products . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Yield improvements (70–85%) are achieved using continuous flow reactors for precise reagent mixing and reduced side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the isoxazole ring (δ 6.5–7.0 ppm for H-4, δ 160–165 ppm for C-3 carbonyl) and benzothienyl protons (δ 7.2–8.1 ppm) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 302.04 (calculated for C₁₄H₁₁NO₃S).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention time ~12.5 min in acetonitrile/water (70:30) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution on the benzothienyl ring) influence reactivity and biological activity?

- Methodology :

- Comparative Reactivity : Fluorine or chlorine substituents at the 2-position enhance electrophilicity, facilitating nucleophilic substitution (e.g., amination with NH₃/MeOH under microwave irradiation yields 63–87% substituted derivatives) .

- Biological Impact : Chlorophenyl analogs show 2–3× higher antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) compared to non-halogenated derivatives due to increased lipophilicity and target binding affinity .

- Data Table :

| Substituent | Reactivity (Yield%) | MIC (µg/mL) |

|---|---|---|

| -F | 87% (I⁻ exchange) | 12 |

| -Cl | 78% (NH₃ amination) | 8 |

| -H | 65% (baseline) | 25 |

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELXL refinement (SHELX-97 suite) . Key steps:

- Grow crystals via slow evaporation (acetone/hexane, 4°C).

- Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å).

- Refine anisotropic displacement parameters for non-H atoms; H-atoms added geometrically.

- Validate using R-factor (<0.05) and residual electron density maps.

Q. How can contradictions in biological activity data between derivatives be systematically addressed?

- Methodology :

- Structural-Activity Relationship (SAR) Analysis : Compare IC₅₀ values against structural variations (e.g., halogen type, ester vs. carboxylic acid groups). For example, ethyl esters exhibit better membrane permeability than carboxylates, enhancing in vitro activity .

- Target Interaction Studies : Use molecular docking (AutoDock Vina) to model binding to enzymes (e.g., COX-2). Chlorophenyl derivatives show stronger π-π stacking with Phe518 (ΔG = -9.2 kcal/mol) vs. fluorophenyl analogs (ΔG = -8.5 kcal/mol) .

- Experimental Validation : Confirm hypothesized mechanisms via enzyme inhibition assays (e.g., ELISA for COX-2) or CRISPR-edited cell lines lacking target receptors.

Q. Methodological Notes

Properties

Molecular Formula |

C14H11NO3S |

|---|---|

Molecular Weight |

273.31 g/mol |

IUPAC Name |

ethyl 5-(1-benzothiophen-2-yl)-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C14H11NO3S/c1-2-17-14(16)10-8-11(18-15-10)13-7-9-5-3-4-6-12(9)19-13/h3-8H,2H2,1H3 |

InChI Key |

WZHJYFWHVBNECU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3S2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.